

N-Furfuryl-p-toluidine (CAS: 3139-27-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **N-Furfuryl-p-toluidine**

Cat. No.: **B1332194**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Furfuryl-p-toluidine**, a heterocyclic amine with potential applications in various fields of chemical and pharmaceutical research. This document covers its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds, including a potential signaling pathway involvement.

Core Physicochemical and Structural Data

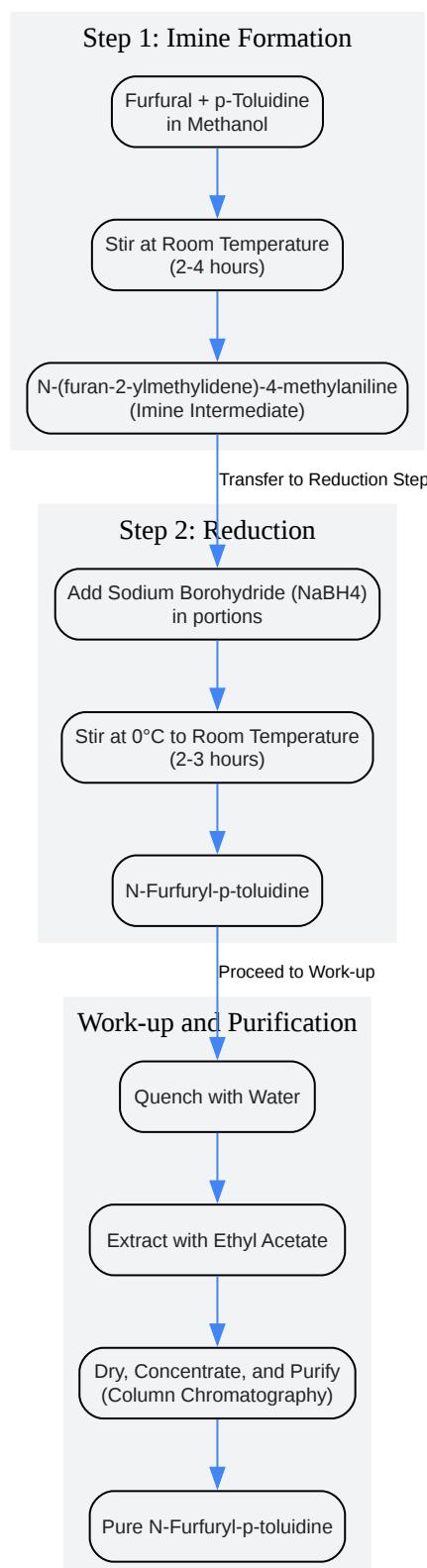
N-Furfuryl-p-toluidine, with the IUPAC name N-(furan-2-ylmethyl)-4-methylaniline, is a secondary amine characterized by the fusion of a furan ring and a p-toluidine moiety.^[1] Its fundamental properties are summarized in the tables below for easy reference.

Identifier	Value
CAS Number	3139-27-3
Molecular Formula	C ₁₂ H ₁₃ NO
Molecular Weight	187.24 g/mol
IUPAC Name	N-(furan-2-ylmethyl)-4-methylaniline
SMILES	Cc1ccc(cc1)NCc2occc2
InChI	InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3
Physicochemical Property	Value
Boiling Point	292.7 °C at 760 mmHg
Density	1.11 g/cm ³
Appearance	White to off-white crystalline powder
Solubility	Soluble in organic solvents such as ethanol, methanol, and DMSO.

Synthesis Protocol: Reductive Amination

The synthesis of **N-Furfuryl-p-toluidine** is most effectively achieved through a reductive amination reaction between furfural and p-toluidine. This two-step, one-pot synthesis involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine product.

Experimental Workflow



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Caption: Workflow for the synthesis of **N-Furfuryl-p-toluidine**.

Detailed Methodology

- Imine Formation:
 - To a solution of furfural (1.0 eq) in methanol, add p-toluidine (1.0 eq) portion-wise at room temperature.
 - Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction:
 - Cool the reaction mixture to 0°C in an ice bath.
 - Slowly add sodium borohydride (NaBH_4) (1.5-2.0 eq) in small portions, maintaining the temperature below 10°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the organic layer under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure **N-Furfuryl-p-toluidine**.

Potential Biological Activities and Signaling Pathway Involvement

While specific biological data for **N-Furfuryl-p-toluidine** is limited in publicly available literature, the structural motifs present in the molecule, namely the furan ring and the N-aryl

amine, are found in numerous biologically active compounds. This suggests that **N-Furfuryl-p-toluidine** may exhibit a range of pharmacological activities.

Antioxidant and Anti-inflammatory Potential

Furan derivatives have been reported to possess antioxidant and anti-inflammatory properties. [2] The furan nucleus can act as a scavenger of reactive oxygen species (ROS), which are implicated in the pathogenesis of various inflammatory diseases. The proposed mechanism often involves the donation of an electron from the furan ring to neutralize free radicals.

Antimicrobial Activity

The N-aryl amine and furan moieties are common features in various antimicrobial agents. Compounds containing these scaffolds have shown activity against a range of bacterial and fungal strains. The lipophilic nature of **N-Furfuryl-p-toluidine** may facilitate its passage through microbial cell membranes.

Cytotoxic and Anticancer Potential

Several N-aryl amine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, including the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways.

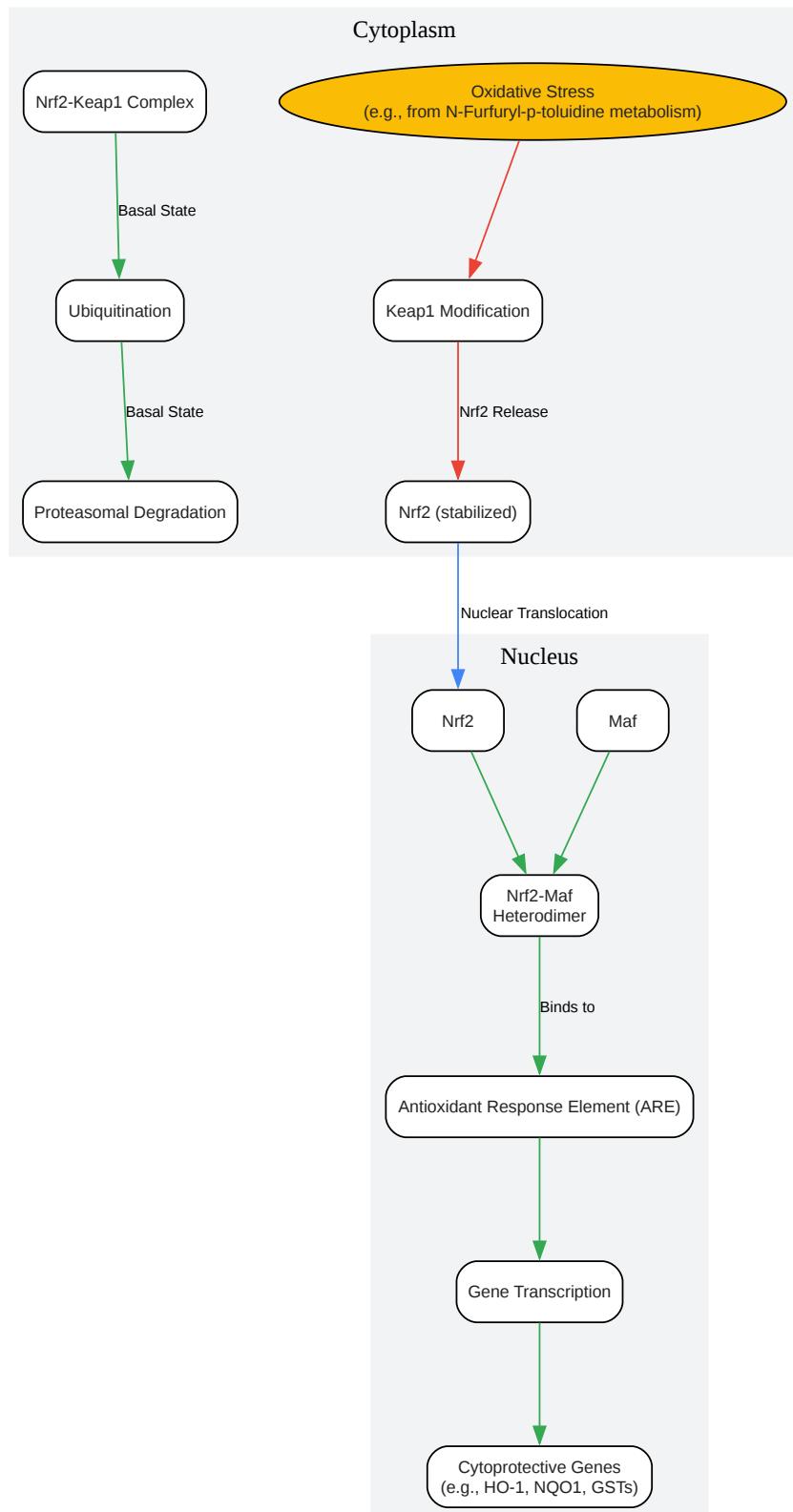
Potential Involvement in the Nrf2 Signaling Pathway

A study on the structurally related compound, N,N-dimethyl-p-toluidine, and its parent amine, p-toluidine, has demonstrated the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress. It is plausible that **N-Furfuryl-p-toluidine** could also modulate this pathway.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with Maf proteins and binds to the Antioxidant Response

Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective genes.



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Caption: Potential activation of the Nrf2 signaling pathway.

Safety and Handling

N-Furfuryl-p-toluidine should be handled with care in a laboratory setting. Based on the safety data for its precursors, p-toluidine and furfural, it should be considered potentially toxic and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-Furfuryl-p-toluidine is a readily synthesizable compound with structural features that suggest a range of potential biological activities. While further research is needed to fully elucidate its pharmacological profile, this technical guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in drug discovery and development. The possible modulation of the Nrf2 pathway presents an interesting avenue for future investigation into its mechanism of action.

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